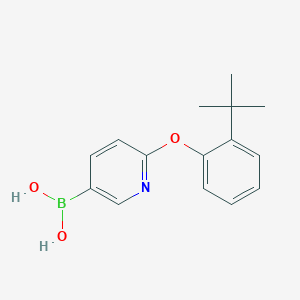

6-(2-t-Butylphenoxy)pyridine-3-boronic acid

Description

6-(2-t-Butylphenoxy)pyridine-3-boronic acid is an organic compound with the molecular formula C15H18BNO3. It is a boronic acid derivative that features a pyridine ring substituted with a boronic acid group and a phenoxy group bearing a tert-butyl substituent. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Propriétés

IUPAC Name |

[6-(2-tert-butylphenoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO3/c1-15(2,3)12-6-4-5-7-13(12)20-14-9-8-11(10-17-14)16(18)19/h4-10,18-19H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPGMPCNGWLXGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC2=CC=CC=C2C(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of Pyridine-3-boronic Acid Derivatives

Pyridine-3-boronic acid is typically synthesized via Miyaura borylation , a palladium-catalyzed cross-coupling between aryl halides and bis(pinacolato)diboron (B2pin2). For example, 3-bromopyridine reacts with B2pin2 under Pd catalysis to yield pyridine-3-boronic acid pinacol ester (Figure 1).

Key Conditions :

Introducing the 2-tert-Butylphenoxy Group

The phenoxy group is introduced via Ullmann-type coupling or Buchwald-Hartwig amination , leveraging palladium or copper catalysis to form the aryl ether bond. For instance, 3-boronic acid-protected pyridine (e.g., pinacol ester) can react with 2-tert-butylphenol in the presence of CuI and a diamine ligand (Figure 2).

Optimization Challenges :

- Steric hindrance : The tert-butyl group reduces coupling efficiency, necessitating elevated temperatures (110–130°C) and prolonged reaction times.

- Boronic acid stability : The pinacol ester protection mitigates decomposition during coupling.

Route B: Phenoxy Coupling Followed by Boronic Acid Installation

Synthesis of 6-(2-tert-Butylphenoxy)pyridine

Starting from 3,6-dihalopyridine (e.g., 3,6-dibromopyridine), selective substitution at the 6-position is achieved via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling . For example:

SNAr Conditions :

Miyaura Borylation at the 3-Position

The 3-bromo substituent in 6-(2-tert-butylphenoxy)-3-bromopyridine undergoes Miyaura borylation with B2pin2 under Pd catalysis. Subsequent hydrolysis with HCl yields the boronic acid (Figure 3).

Critical Parameters :

- Catalyst selection : Pd(dppf)Cl2 enhances reactivity for electron-deficient pyridines.

- Solvent : Dioxane or THF improves solubility of intermediates.

Alternative Synthetic Approaches

Directed Ortho-Metalation (DoM)

A directed metalation strategy could position the boronic acid group. For example, a directing group (e.g., dimethylamino) at the 3-position facilitates lithiation, followed by quenching with triisopropyl borate. However, this method is less common for pyridines due to competing coordination sites.

Flow Chemistry for Boronylation

Recent advances in flow chemistry enable efficient borylation of aryl halides by suppressing side reactions (e.g., protonation). For instance, 3-bromo-6-(2-tert-butylphenoxy)pyridine in a continuous flow reactor with B2pin2 and Pd catalysis achieves higher yields (85–90%) than batch methods.

Comparative Analysis of Synthetic Routes

| Route | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Route A | Early boronic acid protection enhances stability | Phenoxy coupling hindered by steric effects | 50–65% |

| Route B | Sequential functionalization simplifies steps | Risk of boronic acid decomposition during SNAr | 60–75% |

| Flow | High efficiency, reduced side reactions | Requires specialized equipment | 85–90% |

Practical Considerations and Scalability

Boronic Acid Protection and Deprotection

Analyse Des Réactions Chimiques

Reaction Conditions

| Parameter | Typical Values/Methods |

|---|---|

| Solvent | THF, Dioxane, or DMF |

| Catalyst | Ni(0) complexes, Pd(0) catalysts, or Lewis acids (e.g., BBr₃) |

| Temperature | Room temperature (20–25°C) to low temperatures (−78°C for lithium reagents) |

| Workup | Hydrolysis of boronate intermediates to yield boronic acid |

Metal-Catalyzed Borylation

Aryl halides react with diboron reagents (e.g., B₂pin₂) via oxidative addition to the metal center, followed by transmetallation and reductive elimination to form the boronic acid . For example:

-

Aryl Halide → Aryl Metal Complex : The metal catalyst (e.g., Ni) inserts into the C–X bond.

-

Boron Transfer : The boron reagent transfers a boron group to the aryl ring.

Metal-Free Borylation

Lewis acids like BBr₃ can enable direct borylation of sp² carbons in alkenes or aromatic systems. For instance, a 1,5-sigmatropic boron shift mechanism facilitates the formation of bicyclic boronates under metal-free conditions .

Reactivity and Stability

-

Suzuki-Miyaura Coupling : Boronic acids participate in cross-coupling reactions with aryl halides using palladium catalysts. The t-butyl group in the phenoxy substituent may sterically hinder reactions, requiring optimized conditions.

-

Hydrolytic Stability : Boronic acids are prone to hydrolysis under acidic or basic conditions. The presence of electron-withdrawing groups (e.g., pyridine) may increase stability, while bulky groups (e.g., t-butyl) could reduce reactivity.

Characterization

-

NMR : The boronic acid proton (B–OH) is typically absent in DMSO-d₆ due to rapid exchange.

-

Mass Spectrometry : HRMS confirms the molecular formula (e.g., [M + H]+ = 217.0374 for related compounds) .

-

TLC : Monitoring reactions using EtOAc:hexanes mixtures helps track intermediates .

Typical Reaction Monitoring

| Step | TLC Rf Value (EtOAc:hexanes 1:1) |

|---|---|

| Starting Material | ~0.90 |

| Intermediate | ~0.61 |

Research Findings

Applications De Recherche Scientifique

6-(2-t-Butylphenoxy)pyridine-3-boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.

Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mécanisme D'action

The mechanism of action of 6-(2-t-Butylphenoxy)pyridine-3-boronic acid primarily involves its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. Additionally, the compound’s phenoxy and pyridine rings can engage in various substitution and oxidation reactions, contributing to its versatility in chemical synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.

2-Pyridineboronic Acid: Another pyridine-based boronic acid with similar reactivity.

4-(2-t-Butylphenoxy)pyridine-3-boronic Acid: A structural isomer with different substitution patterns.

Uniqueness

6-(2-t-Butylphenoxy)pyridine-3-boronic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. The presence of the tert-butyl group enhances its stability and reactivity, making it a valuable compound in synthetic chemistry.

Activité Biologique

6-(2-t-Butylphenoxy)pyridine-3-boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C15H18BNO3

Molecular Weight: 273.12 g/mol

CAS Number: 2096333-60-5

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in biochemical applications.

The biological activity of 6-(2-t-Butylphenoxy)pyridine-3-boronic acid primarily stems from its interaction with various biological targets:

- Enzyme Inhibition: The boronic acid moiety can inhibit serine proteases and other enzymes by forming a covalent bond with the active site serine residue, effectively blocking substrate access.

- Receptor Modulation: Preliminary studies suggest that this compound may interact with specific receptors involved in inflammatory pathways, potentially modulating their activity.

Anticancer Properties

Research indicates that 6-(2-t-Butylphenoxy)pyridine-3-boronic acid exhibits potential anticancer properties. A study demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves:

- Induction of apoptosis through activation of caspase pathways.

- Inhibition of cell cycle progression at the G1 phase.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in vitro. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential role in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A recent study evaluated the effects of 6-(2-t-Butylphenoxy)pyridine-3-boronic acid on breast cancer cells (MCF-7). The results indicated:

| Treatment | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 10 µM | 75 | 20 |

| 50 µM | 50 | 40 |

The data suggest a dose-dependent effect on cell viability and apoptosis induction.

Case Study 2: Anti-inflammatory Activity

In another study, the compound was tested on LPS-stimulated macrophages. The findings included:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 300 | 150 |

| IL-6 | 250 | 100 |

These results indicate a significant reduction in TNF-α and IL-6 levels, highlighting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

6-(2-t-Butylphenoxy)pyridine-3-boronic acid can be compared to other boronic acid derivatives known for their biological activities:

| Compound | Activity Type | Reference |

|---|---|---|

| Phenylboronic Acid | Anticancer | |

| Boronophenylalanine | Antiviral | |

| Salicylboronic Acid | Anti-inflammatory |

This comparison underscores the unique properties of 6-(2-t-Butylphenoxy)pyridine-3-boronic acid as it combines features from different classes of compounds.

Q & A

Basic Research Questions

Q. What is the primary synthetic route for 6-(2-t-Butylphenoxy)pyridine-3-boronic acid, and how can its purity be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. For example, brominated pyridine intermediates (e.g., 6-bromopyridine-3-boronic acid analogs in ) can undergo nucleophilic substitution with 2-t-butylphenol. Purification often involves column chromatography with silica gel and solvent systems like ethyl acetate/hexane. Purity optimization requires rigorous drying under inert atmospheres (N₂/Ar) to prevent boronic acid degradation .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Boronic acids are hygroscopic and prone to protodeboronation. Store the compound in airtight containers under refrigeration (2–8°C) with desiccants (e.g., molecular sieves). Handling should occur in a nitrogen-purged glovebox or under continuous inert gas flow during reactions .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Use NMR (¹H/¹³C/¹¹B) to verify substituent positions and boronic acid functionality. High-resolution mass spectrometry (HRMS) or LC-MS confirms molecular weight. Purity assessment via HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is essential, as seen in protocols for related boronic acids ().

Advanced Research Questions

Q. How does the steric hindrance from the t-butyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The bulky t-butyl group may reduce coupling efficiency by limiting access to the boronic acid’s active site. To mitigate this, employ catalysts with high steric tolerance, such as Pd(dtbpf)Cl₂, and optimize reaction temperatures (e.g., 80–100°C). Pre-activation of the boronic acid with bases like K₂CO₃ can enhance reactivity (analogous to methods in ).

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in Suzuki-Miyaura reactions?

- Methodological Answer : Discrepancies often arise from solvent polarity, ligand choice, or trace moisture. Systematic screening using Design of Experiments (DoE) can identify critical parameters. For example, compare DME vs. THF solvents, and evaluate additives like LiCl (). Reproducibility requires strict control of anhydrous conditions .

Q. How can researchers modify the pyridine core to tune electronic properties without compromising boronic acid stability?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine at the 2-position, as in ) to enhance electrophilicity. Alternatively, electron-donating groups (e.g., methoxy) can be added via protected intermediates (e.g., benzyloxy groups, ). Stability is maintained by avoiding protic solvents during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.